molecular formula C11H22N2O3 B4115375 N-(sec-butyl)-N'-(3-ethoxypropyl)ethanediamide

N-(sec-butyl)-N'-(3-ethoxypropyl)ethanediamide

Cat. No. B4115375
M. Wt: 230.30 g/mol
InChI Key: SBWCUUOHMZLEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(3-ethoxypropyl)ethanediamide, commonly known as ABE-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ABE-7 is a chiral molecule with two enantiomers, and it belongs to the family of N,N-disubstituted ethylenediamine derivatives. In

Mechanism of Action

The mechanism of action of ABE-7 is not well understood, but it is believed to involve the formation of stable complexes with metal ions and small molecules. ABE-7 can also interact with proteins and enzymes, leading to changes in their activity. In addition, ABE-7 has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
ABE-7 has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to form stable complexes with metal ions and small molecules. ABE-7 has also been shown to have cytotoxic effects on certain cancer cells, making it a potential candidate for cancer treatment. In addition, ABE-7 has been shown to increase the yield and quality of crops, making it a potential candidate for agricultural applications.

Advantages and Limitations for Lab Experiments

One advantage of using ABE-7 in lab experiments is its ability to form stable complexes with metal ions and small molecules, making it a useful tool for drug delivery and analytical chemistry. ABE-7 also has antioxidant and anti-inflammatory properties, which may be useful in studying various diseases. However, one limitation of using ABE-7 is its low yield in the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of ABE-7. One direction is to further investigate its potential as a drug delivery agent, as well as its antioxidant and anti-inflammatory properties. Another direction is to study its potential as a plant growth regulator and pesticide, as well as its use in material science as a chiral selector and polymer modifier. In addition, further research is needed to understand the mechanism of action of ABE-7 and its potential applications in various fields.

Scientific Research Applications

ABE-7 has been investigated for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, ABE-7 has shown promising results as a drug delivery agent, as it can form stable complexes with metal ions and small molecules. In addition, ABE-7 has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
In agriculture, ABE-7 has been studied as a plant growth regulator, as it has been shown to increase the yield and quality of crops. ABE-7 has also been investigated for its potential use as a pesticide, as it can inhibit the growth of certain pests and pathogens.
In material science, ABE-7 has been used as a chiral selector in chromatography, as it can separate enantiomers of various compounds. ABE-7 has also been studied for its potential use as a polymer modifier, as it can improve the mechanical properties of polymers.

properties

IUPAC Name

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-4-9(3)13-11(15)10(14)12-7-6-8-16-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCUUOHMZLEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCCCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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